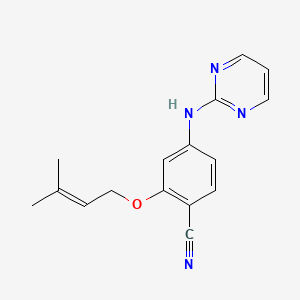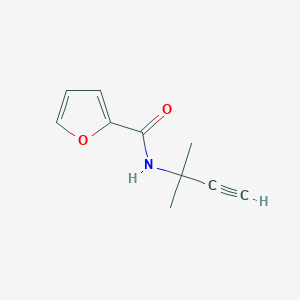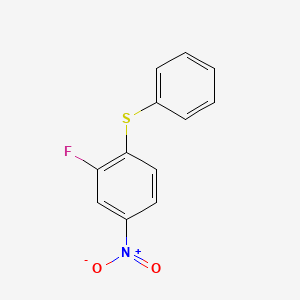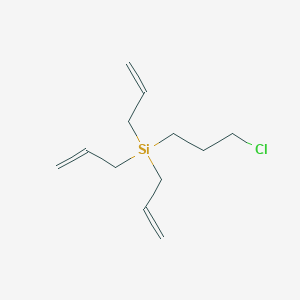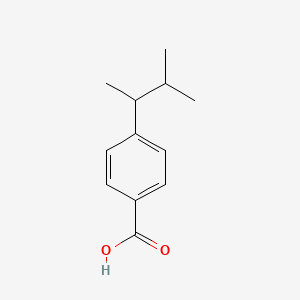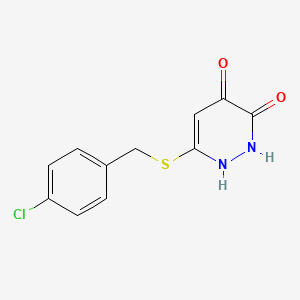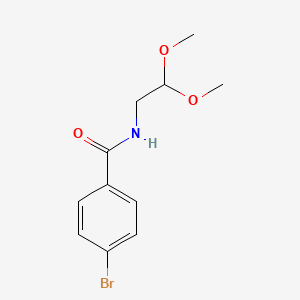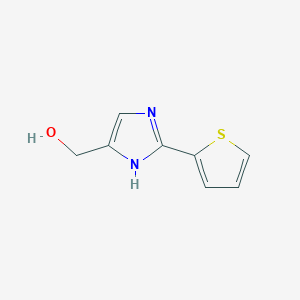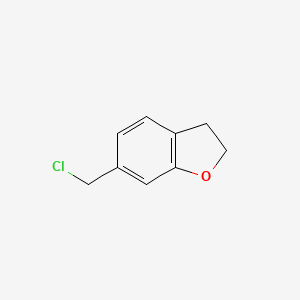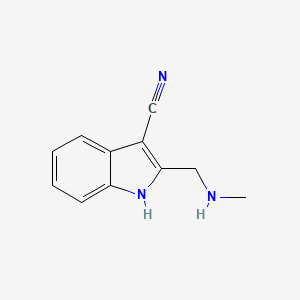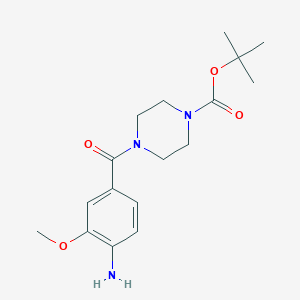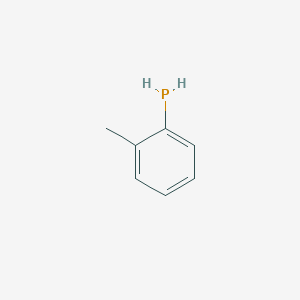
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with tert-butyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxadiazole ring can be opened under acidic or basic conditions, leading to the formation of different products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-tert-Butyl-5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole.
Reduction: Various open-ring products depending on the conditions.
Substitution: 2-alkyl or 2-aryl substituted oxadiazoles.
科学研究应用
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring can also interact with various molecular targets, affecting their function and leading to the desired biological effect.
相似化合物的比较
Similar Compounds
2-tert-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but without the methyl group.
2-tert-Butyl-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the nitro group.
2-tert-Butyl-5-(3-methyl-4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of the tert-butyl, methyl, and nitrophenyl groups. This combination imparts specific chemical and physical properties that make it suitable for certain applications. The presence of the nitro group, in particular, can significantly affect its reactivity and interactions with other molecules.
属性
CAS 编号 |
287942-22-7 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC 名称 |
2-tert-butyl-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O3/c1-8-7-9(5-6-10(8)16(17)18)11-14-15-12(19-11)13(2,3)4/h5-7H,1-4H3 |
InChI 键 |
GOGMWJDGNVEDIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
